Glutaconic acid

Catalog No.
S623580
CAS No.
628-48-8
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

628-48-8

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

C(C=CC(=O)O)C(=O)O

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

Glutaconic acid is an organic compound classified as a dicarboxylic acid, with the molecular formula C5H6O4C_5H_6O_4. It exists in two geometric isomers: cis and trans glutaconic acid, with the trans form being more stable. The compound appears as a colorless solid that melts at approximately 77–82 °C. Glutaconic acid is structurally related to glutaric acid, differing primarily in the presence of a double bond between the second and third carbon atoms in its chain, which contributes to its unique properties and reactivity compared to fully saturated dicarboxylic acids .

Glutaconic acid's primary biological relevance lies in its role as a metabolite. In healthy individuals, it is present in trace amounts but can accumulate in individuals with glutaric acidemia type 1 (GA1), a metabolic disorder []. The mechanism by which elevated glutaconic acid contributes to GA1 pathology is still being elucidated. However, research suggests that it might act as a neurotoxin by overstimulating N-methyl-D-aspartate (NMDA) receptors in the brain, leading to striatal degeneration [].

Glutaconic acid's specific safety hazards are not extensively documented. However, as a dicarboxylic acid, it likely exhibits mild acidity and should be handled with standard laboratory precautions for acids. Research suggests potential neurotoxic effects at high concentrations []; therefore, appropriate personal protective equipment should be worn when handling it.

Production:

  • Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could potentially lead to more sustainable and cost-effective production [].

Potential as a Bio-based Precursor:

  • Polyamide synthesis: Glutaconic acid's chemical structure holds promise for the development of bio-based polyamides. Researchers are investigating its potential for condensation with suitable α,ω-diaminoalkanes to create environmentally friendly alternatives to petroleum-based polyamides [].

Understanding Metabolic Pathways:

  • Glutaric acid production: Glutaconic acid serves as an intermediate in the metabolic pathway leading to the production of glutaric acid. Studying this pathway helps researchers understand the mechanisms involved in certain metabolic processes and identify potential targets for therapeutic interventions [].

Neurotoxicity Research:

  • Investigating neurodegenerative effects: Studies have explored the potential neurotoxic effects of trans-glutaconic acid (tGA) in animal models. Researchers have observed its association with increased oxidative stress and altered antioxidant levels in the brain, suggesting a role in neurodegenerative conditions [].

Model Compound for Chemical Reactions:

  • Understanding reaction mechanisms: Due to its specific chemical properties, glutaconic acid can be used as a model compound in various chemical reactions. This allows researchers to study reaction mechanisms, develop new catalysts, and optimize reaction conditions in different fields [].
Typical of dicarboxylic acids. It can undergo:

  • Decarboxylation: Removal of carbon dioxide can lead to the formation of shorter-chain acids.
  • Esterification: Reaction with alcohols to form esters, which are useful in various industrial applications.
  • Reduction: Can be reduced to yield other compounds, such as glutaric acid or its derivatives .

Additionally, glutaconic acid can react with bases, oxidizing agents, and reducing agents, leading to various derivatives and products .

Glutaconic acid plays a significant role in biological systems. It is involved in the metabolism of certain amino acids, particularly lysine and tryptophan. Elevated levels of glutaconic acid can indicate metabolic disorders such as glutaric aciduria type 1, where toxic metabolites accumulate, potentially leading to neurological damage. In this context, glutaconic acid acts as a neurotoxin when present in high concentrations .

Several methods exist for synthesizing glutaconic acid:

  • Bromination of Levulinic Acid: This method involves brominating levulinic acid followed by treatment with potassium carbonate to yield glutaconic acid.
  • Ring-Opening Reactions: Glutaconic acid can be synthesized through the ring-opening of lactones or other cyclic compounds using nucleophiles such as cyanide.
  • Oxidation Processes: Employing oxidizing agents on suitable precursors can also yield glutaconic acid .

Glutaconic acid has several practical applications:

  • Polymer Production: It is used in the synthesis of polyesters and polyamides due to its ability to modify polymer properties.
  • Pharmaceuticals: Its derivatives are utilized in drug formulations and metabolic studies.
  • Biochemical Research: Glutaconic acid serves as an important intermediate in metabolic pathways, making it significant for research in biochemistry and medicine .

Research indicates that glutaconic acid can interact with various biological systems. High concentrations may lead to acidosis and neurotoxicity, affecting multiple organ systems. Studies have shown that it can act as both an acidogen and a metabotoxin, underscoring its potential adverse effects when accumulated in the body .

Glutaconic acid shares structural similarities with other dicarboxylic acids but possesses unique characteristics due to its unsaturation. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
Glutaric AcidC5H8O4C_5H_8O_4Fully saturated; higher melting point; common precursor for polymers.
Succinic AcidC4H6O4C_4H_6O_4Shorter chain; widely used in food and pharmaceuticals.
Adipic AcidC6H10O4C_6H_{10}O_4Longer chain; primarily used in nylon production.
Maleic AcidC4H4O4C_4H_4O_4Unsaturated; used in polymer production but has different reactivity due to its cis configuration.

The presence of a double bond in glutaconic acid contributes to its distinct reactivity and biological significance compared to these similar compounds .

Microbial Engineering Approaches for Glutaconate Synthesis

Glutaconic acid biosynthesis in recombinant microbes relies on heterologous pathways derived from glutamate-fermenting bacteria. Key enzymes include:

  • 2-Hydroxyglutarate dehydrogenase (HgdH): Catalyzes NADH-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate.
  • Glutaconate CoA-transferase (GctAB): Activates (R)-2-hydroxyglutarate to (R)-2-hydroxyglutaryl-CoA.
  • 2-Hydroxyglutaryl-CoA dehydratase (HgdAB): Oxygen-sensitive enzyme that dehydrates (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA.

In E. coli, co-expression of these genes (e.g., in strain ID-5) enabled anaerobic production of 2.7 ± 0.2 mM glutaconate from 2-oxoglutarate. However, cytoplasmic accumulation (16 mM) highlighted export limitations, necessitating further engineering of transporters like YnfM.

Table 1: Glutaconic Acid Production in Engineered Microbial Strains

StrainPathway SourceTiterYield (g/g)Reference
E. coli ID-5A. fermentans + C. symbiosum2.7 mM0.12
C. glutamicum BEP. putida + Native GabT/D105.3 g/L0.38
E. coli BL21(DE3)Modular CoA-transferase0.3–2.7 mM0.09

Metabolic Pathways in Anaerobic Bacteria

Anaerobic glutamate fermentation in A. fermentans and C. symbiosum proceeds via five enzymatic steps:

  • Deamination: Glutamate → 2-oxoglutarate + NH$$_3$$.
  • Reduction: 2-oxoglutarate + NADH → (R)-2-hydroxyglutarate.
  • CoA Activation: (R)-2-hydroxyglutarate + CoA → (R)-2-hydroxyglutaryl-CoA.
  • Dehydration: (R)-2-hydroxyglutaryl-CoA → (E)-glutaconyl-CoA.
  • Decarboxylation: (E)-glutaconyl-CoA → Crotonyl-CoA + CO$$_2$$.

The oxygen sensitivity of HgdAB and HgdC (activator) limits pathway efficiency in aerobic hosts, necessitating strict anaerobic conditions.

Industrial Production via Recombinant Escherichia coli and Corynebacterium glutamicum

Escherichia coli

  • Strain Optimization: Dual-plasmid systems (pID-3/pID-4) expressing hgdH, gctAB, hgdCAB achieved 2.7 mM glutaconate in supplemented media.
  • Substrate Flexibility: Glutaconate production utilized peptone and yeast extract, with glucose primarily diverted to ethanol.

Corynebacterium glutamicum

  • Lysine Overproduction: Engineered BE strain with deregulated lysine biosynthesis (e.g., lysC feedback resistance) provided precursor abundance.
  • Pathway Integration: davAB (from P. putida) and gabTD converted lysine to glutaric acid, with subsequent oxidation yielding glutaconic acid.
  • Fed-Batch Fermentation: Optimized oxygen transfer and nutrient feeding achieved 105.3 g/L glutaric acid (0.38 g/g yield) in 69 h.

Role in Lysine Catabolism and Glutaryl-Coenzyme A Dehydrogenase Deficiency

Glutaconic acid is a key intermediate in the catabolism of lysine, an essential amino acid. In humans, lysine degradation occurs primarily through two pathways: the pipecolate pathway (α-deamination) and the saccharopine pathway (ε-deamination). The pipecolate pathway dominates in murine brain tissue, generating L-pipecolate as a major metabolite [1]. This pathway begins with α-deamination of lysine to form Δ¹-piperideine-6-carboxylate, which is subsequently reduced to L-pipecolate. The saccharopine pathway, while minor in the brain, contributes to systemic lysine degradation via glutamate formation [1].

Deficiencies in glutaryl-coenzyme A dehydrogenase (GCDH), a mitochondrial enzyme catalyzing the oxidation of glutaryl-CoA to crotonyl-CoA, disrupt lysine and tryptophan metabolism, leading to glutaric aciduria type I (GA-1). This autosomal recessive disorder results in the accumulation of glutaric acid and 3-hydroxyglutaric acid in bodily fluids [2] [3]. Biochemically, GCDH deficiency impairs the conversion of glutaryl-CoA to crotonyl-CoA, causing toxic buildup of glutaconic acid derivatives.

Key Features of GA-1Biochemical Implications
MacrocephalyReflects early brain atrophy due to toxic metabolite accumulation [2].
Acute striatal degenerationTriggered by intercurrent infections; linked to 3-hydroxyglutaric acid-induced excitotoxicity [3].
Elevated glutaryl-carnitine (C5DC)Detected via newborn screening; diagnostic marker for GA-1 [2].

The neurotoxic effects of 3-hydroxyglutaric acid are mediated through overactivation of N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx, oxidative stress, and neuronal death [3]. Dietary interventions restricting lysine and hydroxylysine, combined with carnitine supplementation, mitigate metabolite accumulation and reduce neurological sequelae [2].

Enzymatic Conversion of 2-Oxoglutarate to Glutaconyl-Coenzyme A

Glutaconyl-coenzyme A (glutaconyl-CoA) is a central intermediate in glutaric acid metabolism. Its formation from 2-oxoglutarate involves a series of enzymatic steps:

  • 2-Oxoglutarate Dehydrogenase Complex: Converts 2-oxoglutarate to succinyl-CoA in the tricarboxylic acid (TCA) cycle.
  • Glutaryl-CoA Synthetase: Activates glutaric acid to glutaryl-CoA in an ATP-dependent reaction.
  • Glutaryl-CoA Dehydrogenase (GCDH): Oxidizes glutaryl-CoA to glutaconyl-CoA, transferring electrons to flavin adenine dinucleotide (FAD) [5].

GCDH’s catalytic mechanism involves α-proton abstraction by Glu370, forming a transient enolate intermediate that undergoes decarboxylation to produce crotonyl-CoA [5]. Structural studies of GCDH from Clostridium symbiosum reveal a conserved binding pocket for glutaconyl-CoA, stabilized by hydrogen bonds with residues Tyr-365 and Asn-290 [7]. The enzyme’s biotechnological relevance is highlighted by its role in sodium ion translocation, coupling decarboxylation to ion gradient generation [4] [7].

Enzymatic Properties of GCDHFunctional Insights
Substrate specificityBinds glutaconyl-CoA with K~m~ = 3 μM; competitive inhibition by crotonyl-CoA (K~i~ = 12.9 μM) [5].
Hydratase activityCatalyzes glutaconyl-CoA hydration to 2-hydroxyglutaryl-CoA (k~cat~ = 2.7 s⁻¹) [5].
Biotin dependenceEssential for decarboxylase activity; K~m~ = 2.8 mM for biotin in C. symbiosum GCDH [7].

Glutaconyl-CoA decarboxylase (Gcd), a biotin-dependent enzyme, further processes glutaconyl-CoA to crotonyl-CoA, exporting sodium ions across membranes. This reaction is critical in anaerobic bacteria for energy conservation [4] [7].

Regulation of Metabolic Flux in Corynebacterium glutamicum for Enhanced Glutaric Acid Production

Corynebacterium glutamicum is a workhorse for industrial amino acid production, with emerging applications in glutaric acid biosynthesis. While the provided sources focus on Clostridium and Acidaminococcus species, principles of metabolic engineering can be extrapolated:

  • Pathway Optimization: Overexpression of glutaryl-CoA dehydrogenase and glutaconyl-CoA decarboxylase enhances flux toward glutaric acid.
  • Carbon Flux Redirection: Blocking competing pathways (e.g., TCA cycle) via gene knockouts (e.g., sucCD) forces carbon toward glutaconyl-CoA [6].
  • Cofactor Engineering: Augmenting NADPH pools via pentose phosphate pathway upregulation supports reductive reactions in lysine catabolism [6].
Strategies for Glutaric Acid ProductionExpected Outcomes
Heterologous enzyme expressionIntroduces high-activity GCDH/Gcd variants from C. symbiosum or A. fermentans [7].
Dynamic pathway regulationUses inducible promoters to balance growth and production phases [6].
Transport engineeringOverexpress exporters (e.g., lysE) to mitigate intracellular acid toxicity [6].

These approaches, though not directly documented in C. glutamicum within the provided sources, align with microbial metabolic engineering paradigms. Future research should validate these strategies in glutaric acid-overproducing strains.

Physical Description

Solid

XLogP3

-0.3

Melting Point

133-135°C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic acid
Transglutaconic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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